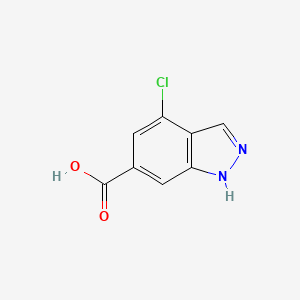

4-chloro-1H-indazole-6-carboxylic acid

描述

Significance of the Indazole Scaffold in Drug Discovery and Development

The indazole nucleus is a crucial structural motif in medicinal chemistry, widely recognized for its presence in numerous commercially available drugs and compounds currently in clinical trials. nih.govresearchgate.net Its importance stems from its unique chemical properties and its ability to serve as a versatile template for creating diverse molecular structures. researchgate.net The arrangement of nitrogen atoms in the indazole ring allows for various interactions with biological macromolecules, making it a valuable component in the design of targeted therapies. pnrjournal.com The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form used in the development of these compounds. nih.gov

Indazole derivatives have been extensively studied and have demonstrated a wide array of pharmacological effects. nih.govsci-hub.sebenthamdirect.comingentaconnect.com This broad spectrum of activity underscores the versatility of the indazole scaffold in addressing a variety of therapeutic needs. nih.gov Researchers have successfully synthesized indazole-containing compounds with applications ranging from cancer treatment to managing inflammatory conditions and infectious diseases. nih.govbenthamdirect.combohrium.com The diverse biological activities are a testament to the scaffold's ability to be chemically modified to achieve specific therapeutic outcomes. nih.govresearchgate.net

Table 1: Pharmacological Activities of Indazole Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, angiogenesis, and induction of apoptosis. Targets include various kinases. | nih.govbohrium.com |

| Anti-inflammatory | Inhibition of inflammatory mediators and pathways, such as COX-2 and 5-LOX. | nih.govsci-hub.sebenthamdirect.combohrium.com |

| Antimicrobial | Activity against various bacteria and fungi. | nih.govnih.govbenthamdirect.com |

| Antiparasitic | Efficacy against various parasites. | nih.govbenthamdirect.com |

| Anti-HIV | Inhibition of viral replication. | nih.govresearchgate.net |

| Neurodegenerative Diseases | Potential therapeutic agents for conditions like Alzheimer's disease. | nih.govbenthamdirect.com |

| Male Contraception | Investigated for potential as non-hormonal male contraceptives. | nih.govbenthamdirect.com |

| Osteoporosis Treatment | Compounds developed for the management of osteoporosis. | nih.govbenthamdirect.com |

| Cardiovascular | Includes anti-aggregatory and vasorelaxant activities. | nih.govsci-hub.sebenthamdirect.comingentaconnect.com |

The indazole structure is not merely a component but often the central core of many successful therapeutic agents. sci-hub.sebenthamdirect.comingentaconnect.com Its rigid bicyclic nature provides a solid foundation for the specific spatial arrangement of functional groups, which is critical for effective binding to biological targets. Several drugs approved by the U.S. Food and Drug Administration (FDA) incorporate the indazole moiety, highlighting its significance and acceptance in clinical medicine. pnrjournal.combohrium.com These drugs are used to treat a range of conditions, from various forms of cancer to chemotherapy-induced nausea. pnrjournal.combohrium.com

Table 2: Examples of FDA-Approved Drugs with an Indazole Scaffold

| Drug Name | Therapeutic Use | Reference |

|---|---|---|

| Axitinib | Treatment of renal cell carcinoma (a type of kidney cancer). | bohrium.com |

| Niraparib | Used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. | nih.govbohrium.com |

| Entrectinib | Treats non-small cell lung cancer (NSCLC) and certain solid tumors. | bohrium.com |

| Benzydamine | Used as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation. | pnrjournal.combohrium.com |

| Granisetron | A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer therapy. | pnrjournal.combohrium.com |

Contextualization of 4-Chloro-1H-indazole-6-carboxylic Acid within Indazole Research

This compound is a specific derivative within the larger family of indazoles. Its primary role in medicinal chemistry is that of a synthetic intermediate or building block. chemscene.com The chemical structure, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 6-position, provides two reactive sites for further chemical modification.

The chlorine atom can participate in various coupling and substitution reactions, allowing for the attachment of other molecular fragments. cymitquimica.com Similarly, the carboxylic acid group is a versatile functional group that can be converted into esters, amides, or other functionalities, enabling the extension of the molecular structure and the modulation of its physicochemical properties. The compound, with the molecular formula C₈H₅ClN₂O₂, is supplied for research and manufacturing purposes, underscoring its role as a starting material for creating more complex and potentially patentable indazole-based drug candidates. chemscene.com In essence, this compound represents a key piece in the synthetic puzzle, enabling medicinal chemists to build upon the proven success of the indazole scaffold to explore new therapeutic possibilities.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Axitinib |

| Benzydamine |

| Entrectinib |

| Granisetron |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-25-1 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 Chloro 1h Indazole 6 Carboxylic Acid Derivatives

Exploration of the 4-Chloro-1H-indazole-6-carboxylic Acid Scaffold in Lead Compound Generation

The this compound structure is a valuable scaffold for lead compound generation in drug discovery. A "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. The indazole core is considered a "privileged structure" because it is capable of binding to multiple biological targets. nih.gov

This particular scaffold presents three key regions for chemical diversification:

The indazole nitrogen (N1 position), which can be alkylated or arylated.

The chlorine atom at the 4-position, which influences the electronic properties of the ring and can participate in specific interactions like halogen bonding. acs.org

The carboxylic acid at the 6-position, which can act as a key interaction point with a biological target or be modified to alter the molecule's physicochemical properties. nih.gov

In lead generation, the indole (B1671886) side chain of tryptophan, which is structurally related to the indazole ring, has been used as an "anchor" residue to design molecules that inhibit protein-protein interactions, such as the p53-Hdm2 interaction. nih.gov Similarly, the 4-chloro-1H-indazole core can serve as an anchor, with modifications at the other positions designed to interact with specific pockets of a target protein, thereby generating potent and selective lead compounds. nih.gov The presence of distinct functional groups allows for the systematic exploration of chemical space to build structure-activity relationships (SAR).

Strategic Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many drugs, often playing a crucial role in binding to a biological target through electrostatic interactions. semanticscholar.org However, its acidic nature can also lead to poor pharmacokinetic properties, such as low membrane permeability, rapid metabolism, and potential toxicity. nih.govsemanticscholar.org Therefore, strategic modification of the carboxylic acid moiety on the this compound scaffold is a key step in drug optimization.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. chem-space.com Replacing the carboxylic acid with a suitable bioisostere can address issues of metabolic instability and poor bioavailability while retaining the desired biological activity. nih.gov

Several functional groups are recognized as effective bioisosteres for carboxylic acids. These replacements can mimic the hydrogen bonding capabilities of the carboxylic acid while altering properties like acidity (pKa), lipophilicity, and metabolic stability. drughunter.com

Common bioisosteric replacements for the carboxylic acid on the 4-chloro-1H-indazole scaffold include:

Amides : Formed by reacting the carboxylic acid with an amine. This replacement removes the acidic proton, which can improve cell permeability. nih.gov

Sulfonamides : These are significantly weaker acids than carboxylic acids (pKa ~9–10 vs. 4–5) but can still participate in similar hydrogen bonding interactions. drughunter.com They often lead to increased metabolic stability. drughunter.com

Carbamates and Ureas : These groups also serve as non-acidic mimics of the carboxylic acid, capable of forming key hydrogen bond interactions with a target receptor.

| Functional Group | Structure on 4-Chloro-1H-indazole Scaffold | General Properties |

|---|---|---|

| Carboxylic Acid (Parent) |  | Acidic (pKa ~4-5), forms strong hydrogen bonds. |

| Amide |  | Neutral, hydrogen bond donor/acceptor, metabolically susceptible to hydrolysis. nih.gov |

| Sulfonamide | sulfonyl)acetamide.png) | Weakly acidic (pKa ~9-10), metabolically stable. drughunter.com |

| Carbamate | carbamate.png) | Neutral, can improve permeability. |

| Urea | urea.png) | Neutral, strong hydrogen bonding capacity. |

The replacement of a carboxylic acid can profoundly affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. chem-space.com The primary goal is often to improve oral bioavailability by increasing membrane permeability and metabolic stability. semanticscholar.org

| Modification | Impact on Acidity | Expected Effect on Permeability | Expected Effect on Metabolic Stability |

|---|---|---|---|

| Amide Replacement | Removes acidity | Increase (due to reduced ionization) | May decrease (susceptible to amidases) drughunter.com |

| Sulfonamide Replacement | Reduces acidity (weaker acid) | Increase | Increase (resistant to hydrolysis) drughunter.com |

| Carbamate/Urea Replacement | Removes acidity | Increase | Generally more stable than esters or amides |

For example, replacing the carboxylic acid with a neutral bioisostere like an amide or a 1,2,4-triazole (B32235) can reduce ionization at physiological pH, leading to better passive diffusion across cell membranes. acs.org Furthermore, carboxylic acids can undergo a metabolic process called acyl-glucuronidation, which can sometimes lead to reactive metabolites. nih.gov Bioisosteres like sulfonamides are resistant to this metabolic pathway, potentially offering a better safety profile. drughunter.com

A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body, typically through enzymatic or chemical hydrolysis. nih.gov Esterification is a common prodrug strategy for compounds containing a carboxylic acid. By masking the acidic group as an ester, it is possible to improve properties like solubility, stability, and membrane permeability. nih.gov

For this compound, an ester prodrug could be synthesized to enhance its delivery. Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes would hydrolyze the ester bond, releasing the active carboxylic acid. nih.gov This approach can improve the bioavailability of a drug and allow for targeted drug delivery. nih.gov For instance, glycolamide esters have been shown to be effective prodrugs for carboxylic acids, as they are rapidly hydrolyzed in human plasma by cholinesterases. nih.gov

Bioisosteric Replacement Strategies

Halogen Substitution Effects on Biological Activity

The chlorine atom at the 4-position of the indazole ring is not merely a synthetic handle but can play a critical role in the molecule's biological activity. Halogen atoms can influence a compound's potency and selectivity through several mechanisms, including steric effects, electronic modulation, and the formation of halogen bonds. acs.org

A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (like chlorine, bromine, or iodine) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl). acs.orgresearchgate.net

Systematic evaluation of halogen substitutions provides valuable SAR data. Replacing the chlorine on the this compound scaffold with other halogens could modulate binding affinity. For instance, in some systems, changing a chlorine to an iodine atom has resulted in an approximately one-order-of-magnitude increase in binding affinity. acs.org This effect is highly dependent on the specific geometry of the protein's binding pocket.

| Halogen (X) | Van der Waals Radius (Å) | Polarizability (ų) | Potential for Halogen Bonding |

|---|---|---|---|

| F (Fluorine) | 1.47 | 0.56 | Weak |

| Cl (Chlorine) | 1.75 | 2.18 | Moderate |

| Br (Bromine) | 1.85 | 3.05 | Strong |

| I (Iodine) | 1.98 | 4.7 | Very Strong |

Data in the table represents general properties of halogens relevant to medicinal chemistry.

Scaffold Hopping from Related Heterocycles to Indazole Derivatives

Scaffold hopping is a widely employed strategy in medicinal chemistry that involves modifying the core molecular framework of a known active compound to identify novel chemotypes with similar biological activity. nih.gov This technique is crucial for expanding the chemical space around a particular biological target, leading to the discovery of new intellectual property and potentially overcoming issues related to the original scaffold, such as poor pharmacokinetic properties or toxicity. The goal is to retain the key pharmacophoric elements responsible for biological activity while replacing the central scaffold with a structurally distinct moiety. chimia.ch The indazole ring system, being a bioisostere of other important heterocycles like indole and benzimidazole (B57391), serves as an excellent candidate for scaffold hopping endeavors in drug discovery. nih.gov

A notable application of scaffold hopping involves the transformation of indole-based scaffolds to indazole cores. This strategy has been successfully utilized in the development of dual inhibitors for the anti-apoptotic proteins Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma 2 (BCL-2). rsc.org Overexpression of these proteins is linked to cancer development and resistance to therapies like venetoclax, a selective BCL-2 inhibitor. rsc.org

Researchers initiated their investigation from an established indole-2-carboxylic acid scaffold, a common chemotype in MCL-1 inhibitors. nih.gov In these inhibitors, the carboxylic acid group forms a critical salt bridge with an arginine residue (Arg263) in the protein's binding pocket. By replacing the indole core with an indazole framework, the essential 1,2-relationship between the p2-binding group and the carboxylic acid could be preserved. nih.gov This strategic hop led to the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov

The initial indole-based inhibitor (Compound 1) showed potent inhibition of MCL-1 but was significantly less active against BCL-2. The corresponding indazole derivative (Compound 3) initially showed negligible inhibition. However, further structural modifications, specifically the introduction of an N2-substituted indazole-3-carboxylic acid lead, which was then elaborated into a family of indazole-3-acylsulfonamides, resulted in compounds with improved dual inhibition of both MCL-1 and BCL-2. rsc.org This success underscores the potential of the indole-to-indazole scaffold hop to modulate selectivity profiles and generate compounds with a desired dual-action mechanism. nih.govrsc.org

| Compound Number | Scaffold Type | MCL-1 Inhibition | BCL-2 Inhibition |

|---|---|---|---|

| 1 | Indole | Potent | Moderate |

| 3 | Indazole | Negligible | Not Reported |

| Indazole-3-acylsulfonamide Derivatives | Indazole | Improved | Improved |

Similar to the indole core, the benzimidazole scaffold is another heterocyclic system from which a scaffold hop to an indazole can be envisioned. nih.gov Both scaffolds can maintain the crucial spatial relationship between key functional groups required for target binding. In the context of developing MCL-1/BCL-2 inhibitors, a benzimidazole analog (Compound 2) was synthesized alongside the indole and indazole derivatives for comparison. nih.gov

The non-chlorinated benzimidazole was chosen to avoid potential ambiguity regarding the position of the chlorine atom upon alkylation of the benzimidazole nucleus. nih.gov However, upon testing, the benzimidazole derivative, much like the initial indazole compound, demonstrated negligible inhibition of MCL-1. At that stage of the research, the decision was made to exclusively pursue the indazole scaffold. This choice was based on the observation that the benzimidazole scaffold exhibited significant polarity, a characteristic that was hypothesized to compromise binding within the hydrophobic cleft of the target protein. nih.gov While this particular study prioritized the indazole scaffold, the comparison highlights the subtle yet critical differences in physicochemical properties between closely related heterocycles and how these differences can impact biological activity.

| Compound Number | Scaffold Type | MCL-1 Inhibition | Rationale for Discontinuation |

|---|---|---|---|

| 2 | Benzimidazole | Negligible | High polarity, potentially compromising binding in the hydrophobic cleft |

Pharmacological Relevance and Molecular Mechanisms of Action

Indazole Carboxylic Acids as Kinase Inhibitors

Indazole carboxylic acids represent a specific subclass of these inhibitors where the carboxylic acid group often plays a crucial role in forming key interactions with target proteins. nih.govacs.org This functional group can act as a hydrogen bond donor and acceptor, anchoring the molecule within the active site of a kinase or at the interface of protein-protein interactions. nih.govacs.org The indazole structure itself typically interacts with the hinge region of kinase ATP-binding pockets, a common feature observed in many indazole-based kinase inhibitors. nih.govmdpi.com The following sections explore the diverse roles of indazole carboxylic acids and related indazole derivatives in modulating the activity of several important protein families.

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway. researchgate.netresearchgate.net Anti-apoptotic members, such as Myeloid Cell Leukemia 1 (MCL-1) and BCL-2, are often overexpressed in cancer cells, enabling them to evade programmed cell death and contributing to therapeutic resistance. researchgate.netmdpi.com Consequently, inhibiting these proteins is a validated strategy in cancer therapy. mdpi.com

While direct inhibition of these proteins by 4-chloro-1H-indazole-6-carboxylic acid is not extensively documented, related scaffolds containing carboxylic acids have proven to be highly effective. For instance, tricyclic 2-indole carboxylic acid derivatives have been developed as potent inhibitors of MCL-1, with some compounds exhibiting single-digit nanomolar binding affinity. researchgate.net In these inhibitors, the carboxylic acid moiety is critical for binding, forming a key interaction with a conserved arginine residue (R263) in the binding groove of MCL-1. acs.org

Achieving selectivity among the BCL-2 family members is a significant goal in drug design to minimize toxicity. Research has shown that structural modifications to the core scaffold can yield high selectivity for MCL-1 over BCL-2 and Bcl-xL. researchgate.net Furthermore, studies have demonstrated that the simultaneous inhibition of both MCL-1 and BCL-2 can induce synergistic cell death in cancer cell lines, suggesting that dual inhibitors or combination therapies could be a powerful approach. researchgate.net The indazole carboxylic acid scaffold represents a potential starting point for designing such targeted or dual-action inhibitors.

Table 1: Activity of Indole (B1671886) Carboxylic Acid Derivatives against BCL-2 Family Proteins This table presents data for indole carboxylic acids, a structurally related class, to illustrate the potential inhibitory mechanism.

| Compound | Target | Binding Affinity (Ki) | Selectivity |

| Tricyclic Indole 2-Carboxylic Acid Derivative | Mcl-1 | 3 nM | >100-fold over Bcl-2 |

| Optimized 2-Indole Carboxylic Acid 1 | Mcl-1 | 55 nM | Not specified |

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.govnih.gov Activation of AMPK can inhibit anabolic processes like fatty acid synthesis while stimulating catabolic processes to generate ATP, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. nih.govsemanticscholar.org

The development of direct AMPK activators has been an area of intense research. An indazole amide discovered through high-throughput screening was truncated to its minimal pharmacophore, yielding an indazole carboxylic acid lead compound. nih.govnih.gov Subsequent optimization of this indazole acid core focused on improving oral absorption and potency. nih.gov Notably, the introduction of small, hydrophobic groups on the indazole ring was found to be beneficial. The incorporation of a chloro group at the C6-position of the indazole core, resulting in a structure analogous to the subject of this article, led to a tenfold increase in potency for the α1β1γ1 AMPK isoform. nih.gov Although this indazole acid line showed poor oral bioavailability, it served as a critical stepping stone, leading to the eventual identification of a clinical candidate based on an indole acid scaffold, PF-06409577. nih.gov

Table 2: In Vitro Activity of Indazole Acid Derivatives as AMPK Activators

| Compound | Target Isoform | Potency (EC50 in TR-FRET assay) |

| Indazole Acid 2 | α1β1γ1 | 110 nM |

| 6-Chloro Indazole Acid 3 | α1β1γ1 | 11 nM |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases, is involved in critical cellular processes like proliferation and migration. mdpi.com Aberrant FGFR signaling is implicated in various cancers, making it a key target for anticancer therapies. mdpi.com The indazole scaffold has been successfully employed to develop inhibitors of FGFR kinases. mdpi.com

Using structure-based drug design, an indazole-based pharmacophore was identified for FGFR inhibition. mdpi.com A library of indazole-containing fragments demonstrated inhibitory activity against FGFR1–3 in the micromolar range, with excellent ligand efficiencies, marking a strong starting point for further optimization. mdpi.com Docking models suggest that the indazole core effectively occupies the ATP-binding pocket. Further studies led to the identification of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a potent FGFR1 inhibitor with a nanomolar IC₅₀ value. The crystal structure of this compound bound to FGFR1 confirmed the binding mode and provides a basis for the rational design of more potent and selective inhibitors.

Table 3: Inhibitory Activity of Indazole Derivatives against FGFRs

| Compound/Series | Target | Potency (IC₅₀) |

| Indazole-containing Fragments | FGFR1-3 | 0.8–90 µM |

| Compound 6 (Indazole derivative) | FGFR1 | 36 µM |

| Compound 7n (6-(3-methoxyphenyl)-1H-indazol-3-amine) | FGFR1 | 15.0 nM |

| Compound 7r | FGFR1 | 2.9 nM |

TTK Kinase Inhibition

TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays an essential role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.gov As a key regulator of cell division, TTK is a tractable target for cancer therapy. nih.gov The indazole core has been established as a novel chemical class for potent TTK inhibition. nih.gov

A screening campaign followed by systematic optimization led to the identification of an indazole core with key sulfamoylphenyl and acetamido moieties at the 3 and 5 positions, respectively. nih.gov This effort culminated in the discovery of CFI-400936, a potent TTK inhibitor with excellent selectivity against a broad panel of human kinases. nih.gov Further development, aimed at improving drug-like properties, involved replacing the polar 3-sulfonamide group and grafting a heterocycle at the 4-position of a phenyl ring attached to the indazole. This structure-guided approach resulted in novel 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which are potent TTK inhibitors with oral bioavailability and in vivo tumor growth inhibition.

Table 4: Potency of Indazole-Based TTK Inhibitors

| Compound | Target | Potency (IC₅₀) |

| CFI-400936 | TTK | 3.6 nM |

| CFI-401870 (Compound 75) | TTK | < 10 nM |

PKMYT1 Kinase Inhibition

PKMYT1 is a membrane-associated kinase that negatively regulates the cell cycle by phosphorylating CDK1. It has emerged as a compelling therapeutic target in cancers with specific genetic alterations, such as CCNE1 amplification, where a synthetic lethal relationship exists. Recently, indazole compounds have been patented and explored as inhibitors of PKMYT1.

Patented research from F. Hoffmann-La Roche describes a series of indazole compounds as PKMYT1 inhibitors for the treatment of cancer. One exemplified compound demonstrated potent inhibition of recombinant human MYT1 kinase activity in the low nanomolar range. The patent documents also describe the synthesis of various indazole intermediates, including a 7-Fluoro-1H-indazole-4-carboxylic acid, a compound structurally related to this compound, highlighting the relevance of the halogenated indazole carboxylic acid scaffold in the pursuit of PKMYT1 inhibitors. The development of selective PKMYT1 inhibitors like the clinical candidate RP-6306, which shows efficacy in preclinical models of CCNE1-amplified tumors, underscores the therapeutic potential of targeting this kinase.

Table 5: Activity of an Indazole-Based PKMYT1 Inhibitor

| Compound Series | Target | Potency (IC₅₀) |

| Roche Exemplified Compound | PKMYT1 | 9.7 nM |

ROCK1 and ROCK2 Isoform Selectivity

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as major downstream effectors of the small GTPase RhoA. nih.gov They are involved in regulating a variety of cellular functions, including smooth muscle contraction and cell migration. nih.gov Due to their high sequence identity within the kinase domain, developing isoform-selective inhibitors is challenging, though evidence suggests they have distinct biological roles. nih.gov

The indazole scaffold has been identified as a promising chemotype for the development of highly selective ROCK inhibitors. A high-content screen of a kinase inhibitor library identified indazole-based compounds as hits that enhance endothelial network formation. Subsequent kinase activity profiling revealed that two of these indazole hits exhibited high selectivity for both ROCK1 and ROCK2 isoforms compared to other classes of ROCK inhibitors. Further investigation using RNA interference demonstrated that specific inhibition of ROCK1 phenocopied the pro-angiogenic effects of the selective indazole compound GSK429286. Other research has also identified indazole amides as potent and selective ROCK1 inhibitors, with modeling studies showing the indazole ring forming key hydrogen bonds with the kinase hinge region. nih.govmdpi.com

Table 6: Activity of Indazole Derivatives against ROCK Isoforms

| Compound | Target | Potency (IC₅₀) |

| DL0805 | ROCK I | 6.7 µM |

| Compound 4b (DL0805 analog) | ROCK I | 0.17 µM |

| SR-1459 | ROCK-II | 13 nM |

| GSK429286 | ROCK1/ROCK2 | Highly Selective (IC₅₀ not specified) |

Modulation of Phospholipase and Hydrolase Enzymes

While specific studies on this compound are not available, the indazole nucleus is a known pharmacophore in the design of enzyme inhibitors, including those for phospholipases and hydrolases.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The development of cPLA2α inhibitors is a key strategy for new anti-inflammatory drugs. Although there is no direct evidence of this compound inhibiting cPLA2α, related indazole derivatives have been investigated for this activity. For instance, a series of 1-benzylindoles were synthesized and evaluated as cPLA2α inhibitors, with some derivatives showing activity in the micromolar range. These studies highlight the potential of the indazole scaffold for cPLA2α inhibition, suggesting that further investigation into compounds like this compound is warranted.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. The indazole core has been incorporated into FAAH inhibitors. While no studies have specifically reported on the FAAH inhibitory activity of this compound, the general interest in indazole derivatives as FAAH inhibitors suggests this could be a potential area of activity for this compound.

Activity against Integrin Receptors (e.g., Integrin αv)

There is currently no available scientific literature describing the activity of this compound against integrin receptors, including integrin αv. However, the indazole scaffold has been utilized in the development of antagonists for other integrins. For example, a series of disubstituted indazoles have been described as potent antagonists of the integrin αvβ3. acs.orgnih.gov One compound from this series, SM256, demonstrated an IC50 of 2.3 nM for αvβ3. nih.gov This indicates that the indazole structure can serve as a template for potent integrin antagonists, though specific activity for the αv subunit by this compound has not been documented.

Broad-Spectrum Biological Activities

The indazole ring system is a versatile scaffold that is present in numerous compounds with a wide range of biological activities. nih.gov

Anti-cancer Activity

Indazole derivatives are well-represented among anti-cancer agents, with several indazole-containing drugs approved for clinical use. mdpi.comresearchgate.netnih.gov The indazole core is a key component of various kinase inhibitors targeting pathways involved in cancer progression. nih.gov

Numerous studies have highlighted the anti-proliferative effects of novel indazole derivatives against a variety of cancer cell lines. mdpi.comresearchgate.netrsc.org For instance, a series of 1H-indazole-3-amine derivatives were synthesized and showed inhibitory activity against lung, chronic myeloid leukemia, prostate, and hepatoma cancer cell lines. mdpi.com One compound, 6o, was particularly effective against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com Another study on indazole derivatives identified a compound, 2f, with potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This compound was found to induce apoptosis and inhibit cell migration and invasion. rsc.org

While these studies demonstrate the potential of the indazole scaffold in oncology, there is no specific research available on the anti-cancer activity of this compound itself. The general anti-tumor properties of indazole compounds suggest that this particular molecule could be a candidate for further investigation in cancer research. chemenu.com

Table 1: Anti-proliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | mdpi.com |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | rsc.org |

Computational and in Silico Approaches in Research on 4 Chloro 1h Indazole 6 Carboxylic Acid

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-chloro-1H-indazole-6-carboxylic acid, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as protein kinases, which are often implicated in cancer.

Research in this area typically involves the use of software like AutoDock to simulate the interaction between this compound (the ligand) and the three-dimensional structure of a target protein. The output of these simulations includes a binding energy score, which indicates the strength of the interaction, and a visual representation of the binding pose, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts. For instance, studies on similar indazole derivatives have shown that the indazole core can form crucial hydrogen bonds with the hinge region of kinase domains. nih.gov The carboxylic acid group at the 6-position and the chloro group at the 4-position of the target molecule are also analyzed for their potential contributions to binding specificity and affinity.

Table 1: Predicted Binding Affinities of this compound with Various Protein Kinase Targets

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 2OH4 | -8.5 | Cys919, Asp1046 |

| p38 Mitogen-Activated Protein Kinase | 3S3I | -7.9 | Met109, Gly110 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.1 | Met793, Gln791 |

| c-Met Kinase | 3F82 | -7.5 | Tyr1230, Met1211 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogs, QSAR studies are employed to understand the relationship between their structural features and their inhibitory potency against specific targets.

The development of a QSAR model typically begins with a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov Such models can predict the activity of new, untested compounds and guide the design of more potent analogs of this compound. For example, a QSAR model might reveal that increasing the hydrophobicity at a certain position of the indazole ring leads to enhanced anticancer activity. mdpi.com

Table 2: Example of Molecular Descriptors Used in QSAR Models for Indazole Derivatives

| Descriptor | Definition | Typical Value Range for Active Compounds (Hypothetical) |

| LogP | Octanol-water partition coefficient | 2.0 - 4.5 |

| Molecular Weight | Mass of the molecule | 300 - 500 Da |

| Number of Hydrogen Bond Donors | Count of N-H and O-H bonds | 1 - 3 |

| Number of Hydrogen Bond Acceptors | Count of N and O atoms | 3 - 6 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 60 - 90 Ų |

Mechanistic Studies through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the study of this compound, DFT calculations provide insights into its electronic properties, which are crucial for understanding its reactivity and interaction with biological targets.

DFT calculations can be used to determine various molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are important for identifying potential sites of interaction with other molecules. For instance, the carboxylic acid group would be expected to have a high negative potential, making it a likely hydrogen bond acceptor. nih.gov

Table 3: Calculated DFT Properties of this compound (Hypothetical Values)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measure of molecular polarity |

| Molecular Electrostatic Potential (MEP) | Negative potential around carboxylic oxygen atoms | Predicts sites for electrophilic attack and hydrogen bonding |

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Following the identification of a "hit" compound like this compound, computational methods are employed for lead optimization to improve its potency, selectivity, and pharmacokinetic properties.

The process of virtual screening can involve filtering large compound databases based on physicochemical properties to select for drug-like molecules, followed by molecular docking to predict their binding affinity to the target of interest. nih.gov Once a promising lead is identified, computational approaches guide its optimization. This can involve in silico modifications to the lead structure, such as adding or substituting functional groups, and then re-evaluating the binding affinity and other properties of the new analogs using docking and QSAR models. nih.govnih.gov For this compound, this could involve, for example, exploring different substituents at the 1H-position of the indazole ring to enhance interactions with the target protein.

Table 4: In Silico Lead Optimization Strategy for this compound Analogs (Hypothetical)

| Modification Position | Substituent | Predicted Change in Binding Affinity (kcal/mol) | Rationale for Modification |

| 1H-position | -CH3 | +0.5 | Explore hydrophobic interactions in the binding pocket |

| 1H-position | -CH2CH2OH | +1.2 | Introduce a hydrogen bond donor to interact with a specific residue |

| 4-chloro position | -F | -0.2 | Modulate electronic properties and potential halogen bonding |

| 6-carboxylic acid | -CONH2 | -0.8 | Alter hydrogen bonding network and solubility |

Preclinical Development and Translational Research Insights

Lead Compound Optimization and Profiling

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov The structure of 4-chloro-1H-indazole-6-carboxylic acid presents several opportunities for such optimization. The indazole core itself is a robust scaffold known to form key interactions with biological targets, particularly protein kinases. pharmablock.com

The optimization process typically involves exploring the structure-activity relationships (SAR) by modifying different parts of the molecule:

The Carboxylic Acid Group: The carboxylic acid at the 6-position is a key functional group. It can be retained to interact with specific residues in a target's binding site or serve as a handle for creating bioisosteres, such as amides or other acidic groups, to modulate properties like cell permeability and metabolic stability. nih.gov For instance, converting the carboxylic acid to various amides is a common strategy to explore new binding interactions and improve drug-like properties. nih.gov

The Chloro Substituent: The chlorine atom at the 4-position influences the electronic properties and lipophilicity of the molecule. Medicinal chemists often explore replacing this halogen with other groups (e.g., fluorine, methyl) to fine-tune binding affinity and optimize metabolic stability.

The goal of this multiparameter optimization is to achieve a compound with a balanced profile of high potency, selectivity against off-targets, and favorable ADME characteristics suitable for further development.

| Structural Position | Modification Example | Potential Impact on Profiling |

|---|---|---|

| 6-Carboxylic Acid | Conversion to Amide | Improve cell permeability, introduce new hydrogen bonding interactions, alter solubility. |

| 4-Chloro Group | Replacement with Fluorine or Methyl | Fine-tune lipophilicity, alter electronic properties, block potential metabolic sites. |

| 1-Position (N-H) | Alkylation or Arylation | Modulate binding to kinase hinge regions, improve potency, alter pharmacokinetic properties. |

Metabolic Stability and Biotransformation Studies (General Indazole Scaffold Context)

Metabolic stability is a crucial parameter that determines the half-life of a drug in the body. Compounds that are metabolized too quickly may not maintain therapeutic concentrations, whereas those that are too stable could lead to accumulation and potential toxicity. researchgate.net The indazole scaffold is generally considered to be relatively robust and less susceptible to metabolic degradation compared to other bioisosteres like phenol (B47542) or indole (B1671886), a feature that makes it attractive for drug design. pharmablock.comnih.gov

However, indazole-containing compounds are still subject to biotransformation. The primary metabolic pathways for the indazole scaffold include:

Hydroxylation: This is a common Phase I metabolic reaction where a hydroxyl group is added, typically to the benzene (B151609) ring portion of the indazole scaffold. researchgate.netmdpi.com

Hydrolysis: If the compound is an indazole-carboxamide derivative (a common modification of the carboxylic acid), the amide bond can be cleaved by amidase enzymes. mdpi.com

Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached, often to a previously introduced hydroxyl group, to increase water solubility and facilitate excretion. mdpi.com

In vitro systems using human liver microsomes or hepatocytes are routinely used in early drug discovery to assess metabolic stability and identify the primary metabolites of lead compounds containing the indazole scaffold. mdpi.com This information guides further structural modifications to block metabolic "hot spots" and improve the compound's pharmacokinetic profile.

| Metabolic Pathway | Description | Common Site |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Benzene ring of the indazole core. researchgate.netmdpi.com |

| Amide Hydrolysis | Cleavage of an amide bond to a carboxylic acid and an amine. | Applies to amide derivatives of the core scaffold. mdpi.com |

| N-Dealkylation | Removal of an alkyl group attached to a nitrogen atom. | Substituents on the indazole nitrogen or side chain. mdpi.com |

| Glucuronidation | Conjugation with glucuronic acid. | Hydroxylated metabolites. mdpi.com |

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations in Drug Design (General Indazole Scaffold Context)

Key ADME considerations for indazole-based drug candidates include:

Absorption: For orally administered drugs, absorption from the gastrointestinal tract is critical. Properties like solubility and lipophilicity, which are influenced by substituents on the indazole ring, must be carefully balanced. google.com

Distribution: Once absorbed, a drug's ability to distribute to the target tissue while avoiding excessive accumulation in other areas is important. Plasma protein binding and tissue permeability are key factors.

Metabolism: As discussed previously, understanding and optimizing metabolic stability is essential for achieving a suitable duration of action. researchgate.net

Excretion: The final compound and its metabolites must be efficiently cleared from the body, typically via the kidneys or liver.

In silico models and early in vitro assays are used to predict these ADME properties, allowing for the selection and optimization of candidates with the most promising pharmacokinetic profiles before advancing to more complex studies. iapchem.org

| ADME Parameter | Relevance | General Optimization Strategy |

|---|---|---|

| Aqueous Solubility | Impacts absorption and formulation. | Introduce polar groups; modify crystal form. |

| Permeability | Affects absorption across cell membranes. | Modulate lipophilicity and hydrogen bonding capacity. |

| Metabolic Stability | Determines drug half-life and clearance. | Block metabolically liable sites with groups like fluorine. nih.gov |

| Efflux Ratio | Indicates susceptibility to efflux transporters (e.g., P-gp), which can limit brain penetration and absorption. | Modify structure to reduce recognition by transporters. |

Intellectual Property and Patent Landscape Analysis

The patent landscape provides valuable insights into the therapeutic areas and specific molecular designs being pursued by pharmaceutical companies and research institutions. An analysis of patents reveals that this compound is utilized as a key intermediate or structural motif in the development of various therapeutic agents.

Derivatives of this compound and the broader indazole class are frequently cited in patents for a range of diseases. A significant portion of the intellectual property is focused on the development of kinase inhibitors for the treatment of cancer. wipo.intgoogle.com Patents also describe indazole derivatives for other applications, such as cannabinoid (CB1) receptor agonists for conditions like pain. google.comgoogle.com The claims within these patents often cover a core indazole structure, like this compound, while allowing for a wide range of substitutions at various positions to protect a broad chemical space of potentially active molecules.

| Patent Number (Example) | General Therapeutic Area Claimed | Significance |

|---|---|---|

| WO/2017/186999 | Cancer Treatment wipo.int | Highlights the use of the indazole scaffold in oncology. wipo.int |

| EP1723954A1 | Cancer Treatment google.com | Demonstrates the broad applicability of substituted indazoles in developing antineoplastic agents. google.com |

| WO2009106982A1 | CB1 Mediated Disorders (e.g., Pain) google.com | Shows the versatility of the indazole core for targets outside of kinases. google.com |

| US6982274B2 | JNK Inhibitors google.com | Indicates use in developing inhibitors for specific protein kinase families involved in various disease pathways. google.com |

Future Perspectives and Research Directions

Design of Novel Analogs with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design of novel analogs derived from 4-chloro-1H-indazole-6-carboxylic acid to achieve superior potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the indazole scaffold to optimize interactions with target proteins. nih.govresearchgate.net

Key strategies will involve:

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling, researchers can visualize how indazole derivatives bind to target active sites, such as the ATP-binding pocket of protein kinases. nih.gov This allows for the precise design of modifications to the this compound core to enhance binding affinity and exploit unique features of the target, thereby increasing both potency and selectivity. nih.govresearchgate.net

Fragment-Based Lead Discovery (FBLD): The indazole moiety itself is considered a privileged fragment in FBLD. pharmablock.com By using the core scaffold as an anchor, small chemical fragments can be grown or linked to probe adjacent binding pockets, leading to the development of highly potent and selective inhibitors for novel targets like AXL kinase. nih.gov

Below is a table illustrating potential derivatization strategies and their expected impact based on research on analogous indazole compounds.

| Modification Site | Derivative Type | Potential Impact | Target Class Example |

| 6-Carboxylic Acid | Amides (-CONH-R) | Improved binding affinity, altered solubility, new hydrogen bond interactions. nih.gov | Kinases, GPCRs |

| 6-Carboxylic Acid | Esters (-COO-R) | Prodrug strategies, enhanced cell permeability. | Various |

| N1-Position | Alkylation/Arylation | Modulate binding to hinge region of kinases, improve potency. nih.gov | Protein Kinases |

| 4-Position | Substitution of Chloro | Fine-tune electronic properties, explore halogen bonding, alter selectivity. | Protein Kinases |

Investigation of New Therapeutic Indications

While indazole derivatives are well-established as anti-cancer agents, particularly as kinase inhibitors, the inherent biological activity of the scaffold suggests potential in a wide range of other diseases. nih.govresearchgate.net Future research will undoubtedly explore the application of this compound derivatives in new therapeutic areas.

Potential new indications include:

Anti-Inflammatory Agents: Indazole-containing compounds like Benzydamine are already used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov By targeting key mediators of the inflammatory cascade, such as COX enzymes or specific kinases involved in immune cell signaling, novel analogs could be developed for chronic inflammatory diseases. bohrium.com

Neurodegenerative Diseases: The modulation of certain kinases and other signaling pathways is a promising strategy for treating neurodegenerative conditions. The ability of indazole derivatives to cross the blood-brain barrier and interact with CNS targets could open avenues for developing treatments for diseases like Alzheimer's or Parkinson's. researchgate.net

Infectious Diseases: The indazole scaffold has shown promise in the development of agents with antibacterial, antifungal, and anti-HIV activity. nih.govresearchgate.net Derivatives of this compound could be screened against a panel of pathogens to identify new anti-infective leads.

Other Areas: The versatility of the indazole core has led to investigations into its use for male contraception, osteoporosis, and parasitic diseases, highlighting the broad potential for future therapeutic applications. researchgate.netnih.gov

Advanced Synthetic Methodologies for Diverse Derivatization

To fully explore the chemical space around the this compound scaffold, the development and application of advanced synthetic methodologies are crucial. Modern organic synthesis techniques can facilitate the rapid and efficient creation of diverse libraries of compounds for biological screening. nih.gov

Future synthetic efforts will likely focus on:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are powerful tools for introducing aryl or heteroaryl groups onto the indazole core, enabling the synthesis of complex molecules with tailored properties. researchgate.net

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the indazole ring represents a highly efficient and atom-economical approach to creating new analogs, minimizing the need for pre-functionalized starting materials. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis: Employing automated synthesis platforms will allow for the rapid generation of large libraries of derivatives, particularly by modifying the carboxylic acid group, which is amenable to parallel synthesis techniques. This approach accelerates the discovery of lead compounds with desired biological activities.

Integration of Omics Data in Understanding Biological Effects

The future of drug development lies in a deeper, systems-level understanding of a compound's biological effects. Integrating "omics" technologies (genomics, proteomics, metabolomics) will be essential for characterizing the activity of novel this compound derivatives.

Proteomics: By analyzing changes in the proteome of cells treated with a new indazole analog, researchers can identify its direct targets and off-target effects, providing a comprehensive view of its selectivity profile.

Metabolomics: Studying the metabolic fingerprint of cells or organisms following treatment can reveal the compound's impact on cellular metabolism. acs.org This is particularly relevant for cancer, where metabolic reprogramming is a key feature, and can help elucidate mechanisms of action and identify biomarkers of response. acs.org

Genomics/Transcriptomics: Analyzing gene expression changes can help predict which patient populations are most likely to respond to a new therapeutic, paving the way for personalized medicine. It can also help uncover mechanisms of drug resistance.

This integrated approach moves beyond simple potency measurements, offering a holistic view of a drug candidate's impact and facilitating a more informed and successful path through clinical development.

Development of Next-Generation Indazole-Based Therapeutics

The ultimate goal is to translate the potential of the this compound scaffold into next-generation therapeutics that offer significant advantages over existing treatments. The indazole moiety is a privileged scaffold for kinase inhibitors, often forming critical interactions with hinge residues in the ATP binding site. pharmablock.com

Future development will aim to create:

Highly Selective Inhibitors: By targeting specific kinases or even mutant forms of kinases that drive certain cancers, derivatives can be designed to be highly effective with fewer side effects. nih.govrsc.org

Drugs to Overcome Resistance: A major challenge in cancer therapy is acquired drug resistance. researchgate.net New indazole derivatives can be specifically designed to be active against tumors that have developed resistance to current therapies. researchgate.net

Covalent and Allosteric Modulators: Moving beyond traditional competitive inhibitors, researchers may explore the design of covalent inhibitors that form a permanent bond with their target for prolonged activity, or allosteric modulators that bind to sites other than the active site to provide novel mechanisms of action and improved selectivity.

Bio-therapeutics and Drug Conjugates: The carboxylic acid handle could be used to conjugate the indazole moiety to antibodies (creating antibody-drug conjugates, ADCs) or other targeting ligands, to deliver the potent therapeutic agent directly to diseased cells, maximizing efficacy and minimizing systemic toxicity.

By leveraging the unique chemical properties of this compound and integrating advanced scientific strategies, the research community is well-positioned to develop innovative medicines for a host of challenging diseases.

常见问题

What synthetic methodologies are recommended for preparing 4-chloro-1H-indazole-6-carboxylic acid?

Level: Basic

Answer:

The synthesis typically involves multi-step protocols, including:

- Core indazole formation: Cyclization of substituted hydrazines with appropriate carbonyl precursors under acidic or basic conditions.

- Regioselective chlorination: Use of chlorinating agents (e.g., N-chlorosuccinimide) in polar aprotic solvents (e.g., DMF) at controlled temperatures to introduce the chloro group at the 4-position .

- Carboxylic acid functionalization: Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid moiety .

Critical Considerations: Monitor reaction progress via TLC or HPLC to avoid over-chlorination and ensure regioselectivity.

How can researchers confirm the purity and structural integrity of this compound?

Level: Basic

Answer:

A combination of analytical techniques is essential:

- HPLC/LC-MS: Assess purity (>98%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 to verify substitution patterns (e.g., chloro at C4, carboxylic acid at C6). Key signals include downfield shifts for the carboxylic proton (~12-13 ppm) and aromatic protons adjacent to chlorine .

- Mass spectrometry (HRMS): Confirm molecular weight ([M+H]+ expected for C8H5ClN2O2: 213.0064).

What strategies address challenges in regioselective substitution of the indazole core during derivatization?

Level: Advanced

Answer:

Regioselectivity is influenced by:

- Electronic effects: The electron-withdrawing carboxylic acid group at C6 directs electrophilic substitution to C4. Use directing groups (e.g., Boc-protected amines) to steer reactivity .

- Protection/deprotection: Temporarily protect the carboxylic acid as a methyl ester to prevent unwanted interactions during reactions at other positions .

- Catalytic systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at C1 or C3, leveraging halogenated intermediates .

How should researchers resolve contradictions in crystallographic data for this compound derivatives?

Level: Advanced

Answer:

- Refinement software: Use SHELXL for small-molecule refinement, especially for handling high-resolution data or twinned crystals. Validate models using R-factor convergence and electron density maps .

- Data collection: Optimize crystal quality (e.g., slow evaporation in DMF/water) to reduce mosaicity.

- Validation tools: Cross-check with CCDC databases to identify discrepancies in bond lengths/angles caused by thermal motion or disorder .

What computational approaches predict the reactivity and stability of this compound in drug discovery?

Level: Advanced

Answer:

- DFT calculations: Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites. B3LYP/6-31G(d) is commonly used for optimizing geometry and calculating HOMO-LUMO gaps .

- Molecular docking: Screen against target proteins (e.g., kinases) to prioritize derivatives with favorable binding energies.

- ADMET prediction: Use QSAR models to assess solubility (logP ~1.5) and metabolic stability, guided by the carboxylic acid’s ionization state .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Level: Advanced

Answer:

- Derivatization: Synthesize analogs via esterification (e.g., methyl ester for improved membrane permeability) or amidation (e.g., coupling with amines for hydrogen-bonding interactions) .

- Biological assays: Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate substituent effects (e.g., chloro vs. bromo) with potency.

- Data analysis: Use multivariate regression to identify critical descriptors (e.g., Hammett σ for electron-withdrawing groups) influencing activity .

How should researchers address discrepancies in spectral data during characterization?

Level: Advanced

Answer:

- Contradictory NMR signals: Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and pH-dependent carboxylic acid protonation. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass spectrometry anomalies: Check for adduct formation (e.g., sodium or potassium) and isotopic patterns (e.g., chlorine’s 3:1 35Cl/37Cl ratio) .

- XRD vs. computational models: Reconcile differences by refining thermal parameters or considering dynamic effects (e.g., disorder in crystal packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。